[1-(2-Methoxyethyl)piperidin-4-yl]methanol
Overview
Description
“[1-(2-Methoxyethyl)piperidin-4-yl]methanol” is a chemical compound with the CAS Number: 915919-97-0 . Its molecular weight is 173.26 and its linear formula is C9H19NO2 . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “[1-(2-Methoxyethyl)piperidin-4-yl]methanol” is 1S/C9H19NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h9,11H,2-8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“[1-(2-Methoxyethyl)piperidin-4-yl]methanol” is a liquid at room temperature . It has a molecular weight of 173.26 and its linear formula is C9H19NO2 .
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Structural Analysis : Research has demonstrated the synthesis of compounds related to [1-(2-Methoxyethyl)piperidin-4-yl]methanol, exploring their crystal structures and molecular conformations. For instance, Girish et al. (2008) synthesized a similar compound and analyzed its crystal structure, revealing the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom (Girish et al., 2008).
Synthesis and Characterization
- Three-Component Synthesis : Wu Feng (2011) reported the novel synthesis of a compound using materials including piperidine, characterizing its structure through techniques like NMR and X-ray crystallography (Wu Feng, 2011).
- Synthesis of Derivatives : Prasad et al. (2008) synthesized derivatives of a compound structurally related to [1-(2-Methoxyethyl)piperidin-4-yl]methanol and investigated their crystal structure, providing insights into the molecular arrangement and bonding (Prasad et al., 2008).
Electrochemical Applications
- Electrochemical Oxidation Studies : Bodmann et al. (2006) investigated the electrochemical oxidation of 2-substituted piperidines, which is a key step towards synthesizing hydroxylated γ-amino acids. This research highlights the potential of piperidine derivatives in electrochemical applications (Bodmann et al., 2006).
Antiproliferative Activity
- Antiproliferative Activity : Research has been conducted on diphenyl(piperidin-4-yl) methanol derivatives to evaluate their antiproliferative activity. Prasad et al. (2008) synthesized a series of these derivatives and tested their effects on various carcinoma cell lines, indicating their potential in antiproliferative applications (Prasad et al., 2008).
Antimicrobial and Antitubercular Activities
- Antimicrobial and Antitubercular Properties : A series of compounds, including those with piperidine derivatives, have been synthesized and evaluated for their antimicrobial and antitubercular activities. For example, Bisht et al. (2010) synthesized a series of compounds and assessed their efficacy against Mycobacterium tuberculosis, showing promising results in combating tuberculosis (Bisht et al., 2010).
Insecticidal Properties
- Insecticidal Potential : Siddiqui et al. (2004) isolated compounds from Piper nigrum Linn., including piperidine derivatives, which exhibited insecticidal properties, indicating the potential use of such compounds in pest control (Siddiqui et al., 2004).
Safety and Hazards
properties
IUPAC Name |
[1-(2-methoxyethyl)piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNHYVCQMCBKIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650842 | |
Record name | [1-(2-Methoxyethyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
915919-97-0 | |
Record name | [1-(2-Methoxyethyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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